molecular formula C9H9BrO B017258 2-Bromo-4'-methylacetophenone CAS No. 619-41-0

2-Bromo-4'-methylacetophenone

Cat. No.: B017258
CAS No.: 619-41-0
M. Wt: 213.07 g/mol
InChI Key: KRVGXFREOJHJAX-UHFFFAOYSA-N
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Description

2-Bromo-4'-methylacetophenone (CAS No. 619-41-0) is a brominated aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Structurally, it consists of an acetophenone backbone substituted with a bromine atom at the α-position (adjacent to the carbonyl group) and a methyl group at the para position of the benzene ring. Key synonyms include α-Bromo-p-methylacetophenone, 4-Methylphenacyl bromide, and 2-Bromo-1-(4-methylphenyl)ethanone .

The compound is primarily utilized as an alkylating agent in organic synthesis, enabling the formation of carbon-carbon bonds in reactions such as decarboxylative olefination . It also serves as a precursor for pharmaceuticals, including antileukemic imidazo[2,1-b][1,3,4]thiadiazole derivatives . Its moderate lipophilicity (LogP = 2.54) facilitates solubility in organic solvents, making it suitable for chromatographic analysis via reverse-phase HPLC .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methylacetophenone typically involves the bromination of 4’-methylacetophenone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of around 55°C for approximately 40 minutes. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with dichloromethane and water, followed by drying and concentration .

Industrial Production Methods: In industrial settings, the production of 2-Bromo-4’-methylacetophenone may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4’-methylacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Nucleophilic Substitution: Formation of substituted acetophenones.

    Reduction: Formation of 2-bromo-4’-methylphenylethanol.

    Oxidation: Formation of 2-bromo-4’-methylbenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₉BrO
  • Molecular Weight : 213.07 g/mol
  • Melting Point : 52°C to 53°C
  • Physical Form : Crystalline powder or needles
  • Storage Conditions : Recommended at 2-8°C

Organic Synthesis

2-Bromo-4'-methylacetophenone is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : A study demonstrated its cytotoxic effects on human cancer cell lines, particularly MCF-7 (breast cancer) cells, with a GI value of 42.8 nM. This suggests its potential as a lead compound for developing new anticancer therapies.
Cell LineGI (nM)
MCF-742.8 ± 8.2
NCI-H46094.0 ± 8.7
SF-26894.0 ± 7.0
  • Antibacterial Properties : Research is ongoing to explore its efficacy against various bacterial strains, indicating potential use in developing antibacterial agents.

Enzyme Inhibition Studies

The compound has been employed in biological studies to investigate enzyme inhibition mechanisms and protein interactions, contributing to the understanding of biochemical pathways and potential drug targets.

Polymer Production

In industry, this compound is used in the synthesis of polymers, resins, and plasticizers. Its reactivity allows it to be incorporated into various polymer matrices, enhancing material properties.

Photocleavable Side Groups

The compound has also been utilized in the development of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups, which are significant in materials science for creating smart materials that respond to light stimuli.

Case Study 1: Anticancer Activity Evaluation

A notable study evaluated the anticancer properties of this compound on several human cancer cell lines. The results indicated significant cytotoxic effects, particularly on MCF-7 cells, highlighting its potential as an anticancer agent.

Case Study 2: Synthesis of Bioactive Compounds

In synthetic chemistry, this compound has been used as an intermediate in the preparation of benzodiazepines known for their anxiolytic effects. Its ability to undergo nucleophilic substitutions facilitates the creation of novel therapeutic agents.

Safety and Handling Considerations

While exploring its applications, safety precautions are critical due to potential hazards associated with this compound:

  • Skin contact and inhalation risks necessitate the use of personal protective equipment (PPE).
  • Proper storage conditions should be maintained to ensure stability and prevent degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-methylacetophenone involves its reactivity as an α-bromoketone. The bromine atom at the α-position makes the carbonyl carbon more electrophilic, facilitating nucleophilic attacks. This property is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The compound can also act as an acetylating agent, modifying proteins and other biomolecules .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The biological, chemical, and physical properties of brominated acetophenones are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Comparison of Brominated Acetophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-4'-methylacetophenone Br (α), 4'-CH₃ C₉H₉BrO 213.07 Alkylating agent; antileukemic precursor
2-Bromo-4'-methoxyacetophenone Br (α), 4'-OCH₃ C₉H₉BrO₂ 229.07 Stable intermediate; synthesis of Raloxifene
2-Bromo-4'-chloroacetophenone Br (α), 4'-Cl C₈H₆BrClO 233.49 Synthetic intermediate (limited data)
2-Bromo-4'-fluoroacetophenone Br (α), 4'-F C₈H₆BrFO 217.04 Potential bioactive intermediate
2-Bromo-4'-hydroxyacetophenone Br (α), 4'-OH C₈H₇BrO₂ 215.04 Precursor for Ractopamine Hydrochloride

Key Observations:

  • Electron-Donating vs. In contrast, methoxy (OCH₃) and hydroxy (OH) groups increase polarity, reducing lipophilicity and altering solubility .
  • Reactivity: Bromine at the α-position makes all analogs reactive alkylating agents. However, 2-Bromo-4'-methoxyacetophenone exhibits greater stability under standard storage conditions due to the methoxy group’s steric and electronic effects .
  • Biological Activity: this compound shows promise in antileukemic research, while 2-Bromo-4'-hydroxyacetophenone is linked to veterinary drug synthesis .

Functional Analogs: Ketone Chain Modifications

Table 2: Comparison with Non-Brominated Acetophenones and Propiophenones

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4'-Methylacetophenone H (α), 4'-CH₃ C₉H₁₀O 134.18 Phytotoxic agent; inhibits seed germination
Propiophenone Propionyl group (CH₂CH₃) C₉H₁₀O 134.18 Induces bioreporter fluorescence (46% signal vs. acetophenone)
2',4'-Dimethylacetophenone H (α), 2',4'-CH₃ C₁₀H₁₂O 148.20 Strong phytotoxic activity (IC₅₀ = 0.4 mM)
2-Bromo-4'-methylpropiophenone Br (α), 4'-CH₃; propionyl C₁₀H₁₁BrO 227.10 Precursor for mephedrone; light yellow solid

Key Observations:

  • Phytotoxicity: Non-brominated analogs like 4'-methylacetophenone and 2',4'-dimethylacetophenone exhibit significant phytotoxic effects, inhibiting lettuce (Lactuca sativa) germination by up to 80% at 1 mM . Bromination at the α-position (as in this compound) may enhance bioactivity but requires further study.
  • Fluorescence Induction: Propiophenone generates fluorescence signals in bioreporters comparable to acetophenone (44–46% intensity), whereas brominated analogs like this compound show negligible activity, likely due to steric hindrance .
  • Chain Length: 2-Bromo-4'-methylpropiophenone, with a propionyl chain, is a precursor for psychoactive substances, highlighting the role of chain length in directing pharmacological applications .

Biological Activity

2-Bromo-4'-methylacetophenone (CAS Number: 619-41-0) is an organic compound classified as an α-bromoketone, notable for its diverse applications in organic synthesis and pharmaceutical chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10_{10}H11_{11}BrO
Molecular Weight: 213.07 g/mol
IUPAC Name: 2-bromo-1-(4-methylphenyl)ethanone

The compound features a bromine atom at the second position and a methyl group at the fourth position of the acetophenone structure. Its reactivity is primarily due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions.

This compound exhibits several biological activities through various mechanisms:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives that may possess enhanced biological activity.
  • Enzyme Inhibition: Research indicates that this compound can inhibit certain enzymes, which is critical in drug development for therapeutic agents targeting specific diseases .

Antimicrobial and Antifungal Properties

Studies have highlighted the antimicrobial and antifungal activities of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains and fungi. For instance, a study reported its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production, indicating its potential use in managing inflammatory conditions .

Case Study 1: Anticancer Activity

A notable study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that it exhibited cytotoxic effects on MCF-7 (breast cancer) cells with a GI50_{50} value of 42.8 nM. This suggests that the compound may serve as a lead molecule for developing new anticancer therapies .

Cell LineGI50_{50} (nM)
MCF-742.8 ± 8.2
NCI-H46094.0 ± 8.7
SF-26894.0 ± 7.0

Case Study 2: Synthesis of Bioactive Compounds

In synthetic chemistry, this compound has been employed as an intermediate in the synthesis of various bioactive compounds. For example, it was used in the preparation of benzodiazepines, which are known for their anxiolytic and sedative effects . The ability to modify its structure through nucleophilic substitution opens pathways for creating novel therapeutic agents.

Safety and Handling

While exploring its biological activities, it is crucial to consider safety precautions due to its potential hazards. Proper handling includes using personal protective equipment (PPE) to avoid skin contact and inhalation risks associated with this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4'-methylacetophenone, and how do reaction conditions influence yield?

The primary synthesis involves bromination of 4-methylpropiophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. Key parameters include slow addition of H₂O₂ to prevent splashing and the use of a top stirrer with Teflon-coated blades to avoid HBr corrosion . Alternative routes include brominating agents like bromine in acetic acid, with yields dependent on temperature control (optimized at 40–50°C) and stoichiometric ratios . A scalable method (up to 1 kg batches) achieves >85% purity when using NaHCO₃ for neutralization .

Q. What are the optimal storage conditions to maintain chemical stability?

The compound is stable under recommended storage:

  • Temperature : Cool, well-ventilated environments (0–6°C for long-term storage).
  • Light : Protect from UV radiation/sunlight.
  • Incompatibilities : Store ≥3 meters from reactive chemicals (e.g., strong oxidizers).
  • Containers : Use chemically resistant vessels (e.g., amber glass) to prevent degradation .

Q. How does this compound function as a pharmaceutical intermediate?

Its methyl and bromine substituents enable regioselective functionalization. For example:

  • Analgesics : Coupling with piperidine derivatives via Buchwald-Hartwig amination.
  • Antimicrobials : Thioether formation using mercaptans under basic conditions.
    Reaction optimization (e.g., Pd catalysis, solvent polarity) is critical for stereochemical control .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Bromination occurs preferentially at the para position due to:

  • Electronic effects : Methyl groups act as ortho/para-directing activators.
  • Steric hindrance : Propiophenone’s ketone group limits bromination at the ortho position.
    DFT calculations suggest a lower activation energy (ΔG‡ ≈ 25 kJ/mol) for para-bromination compared to meta . Competing pathways (e.g., radical bromination) are suppressed by using HBr/H₂O₂, favoring electrophilic substitution .

Q. How does this compound compare to analogs (e.g., 2-Bromo-4-fluoropropiophenone) in catalytic applications?

A comparative analysis reveals:

Property This compound 2-Bromo-4-fluoropropiophenone
Electrophilicity (eV) -1.2-1.5
Catalytic activity Higher in Suzuki-Miyaura couplingBetter in Ullmann reactions
Log KOW 2.1 (moderate lipophilicity) 1.8
The methyl group enhances electron density, favoring cross-coupling reactions, while fluorine increases polarity for aqueous-phase catalysis .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Waste management : Neutralize HBr residues with NaOH before disposal.
  • Biodegradability : Log KOW = 2.1 indicates moderate bioaccumulation potential; use soil immobilization agents (e.g., activated carbon) to reduce mobility .
  • Green chemistry : Replace HBr with ionic liquid catalysts (e.g., [BMIM]Br) to reduce toxicity and improve atom economy .

Q. How can spectroscopic techniques resolve contradictions in reaction byproduct identification?

Conflicting HPLC/MS data on byproducts (e.g., dibrominated isomers) can be resolved via:

  • 2D NMR (HSQC/HMBC) : Assigns Br position in ambiguous cases.
  • X-ray crystallography : Confirms regiochemistry of crystalline intermediates.
  • In situ IR : Monitors ketone group reactivity during bromination .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in palladium-catalyzed reactions using this compound?

  • Catalyst system : Pd(OAc)₂/XPhos (2 mol%), K₂CO₃ base, toluene at 110°C.
  • Substrate ratio : 1:1.2 (aryl bromide:boronic acid).
  • Workup : Extract with ethyl acetate, purify via silica gel chromatography (hexane:EtOAc 4:1) .

Q. How to assess photochemical stability for materials science applications?

  • UV-Vis spectroscopy : Monitor λmax shifts under 254 nm light (30 min intervals).
  • GC-MS : Detect degradation products (e.g., debrominated ketones).
  • Quantum yield calculation : Use actinometry (ferrioxalate) to quantify photoreactivity .

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9BrO
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DSSTOX Substance ID

DTXSID40210929
Record name 2-Bromo-4'-methylacetophenone
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Molecular Weight

213.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-41-0
Record name 4-Methylphenacyl bromide
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Synthesis routes and methods I

Procedure details

To a stirring solution of 20 g (150 mmol) of 4-methylacetophenone in 100 mL of glacial acetic acid was added catalytic amount of HBr (0.5 mL) followed by 21.40 g (134 mmol) of bromine dissolved in acetic acid (30 mL) dropwise at 10-15° C. The reaction mixture was stirred at 25-35° C. for 5 hrs, then poured into water (100 mL). The solid that separated was filtered to give the required product (20 g, 65%).
Quantity
20 g
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reactant
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0.5 mL
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100 mL
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21.4 g
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Name
Quantity
100 mL
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reactant
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30 mL
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solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 1-p-tolyl-ethanone (0.5 g, 4.16 mmol) in dichloromethane-methanol (50 ml-20 mL) was added tetrabutylammonium tribromide (2.2 g, 4.58 mmol) at room temperature. The mixture was stirred until the orange color faded. The solvent was then distilled under reduced pressure and the resulting precipitate was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated in vacuo to give a residue which was purified by flash column chromatography to yield the desired product 2-bromo-1-p-tolyl-1-ethanone (0.74 g, 84%). 1H NMR (300 MHz, DMSO-d6) δ 2.39 (s, 3H), 4.89 (s, 2H), 7.37 (d, 2H), 7.89 (d, 2H); ESI-MS (MK): 213 and 215.
Quantity
0.5 g
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reactant
Reaction Step One
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2.2 g
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reactant
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dichloromethane methanol
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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